2-(Benzylsulfanyl)-4-tert-butylphenol
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Overview
Description
2-(Benzylsulfanyl)-4-tert-butylphenol is an organic compound characterized by a benzylsulfanyl group attached to a phenol ring with a tert-butyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)-4-tert-butylphenol typically involves the reaction of 4-tert-butylphenol with benzyl sulfide under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfanyl)-4-tert-butylphenol undergoes several types of chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated derivatives of the phenol ring
Scientific Research Applications
2-(Benzylsulfanyl)-4-tert-butylphenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a stabilizer in various formulations
Mechanism of Action
The mechanism of action of 2-(Benzylsulfanyl)-4-tert-butylphenol involves its interaction with specific molecular targets. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzylsulfanyl)benzothiazole
- 2-(Benzylsulfanyl)nicotinic acid
- Benzyl 2-(benzylsulfanyl)benzoate
Uniqueness
2-(Benzylsulfanyl)-4-tert-butylphenol is unique due to the presence of both the benzylsulfanyl and tert-butyl groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
64097-08-1 |
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Molecular Formula |
C17H20OS |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
2-benzylsulfanyl-4-tert-butylphenol |
InChI |
InChI=1S/C17H20OS/c1-17(2,3)14-9-10-15(18)16(11-14)19-12-13-7-5-4-6-8-13/h4-11,18H,12H2,1-3H3 |
InChI Key |
NRGFSONNUNAMAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)SCC2=CC=CC=C2 |
Origin of Product |
United States |
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